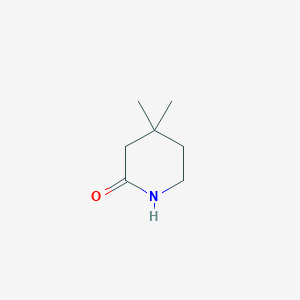

4,4-Dimethylpiperidin-2-one

Description

Significance of the Piperidinone Scaffold in Modern Chemical and Pharmaceutical Research

The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, is a structure of paramount importance in contemporary chemical and pharmaceutical research. frontiersin.orgresearchgate.net Piperidine-containing compounds are one of the most significant synthetic building blocks in the development of new drugs. mdpi.com The piperidinone nucleus is considered a versatile intermediate in organic synthesis. researchgate.net Its derivatives are present in over twenty classes of pharmaceuticals and numerous alkaloids. mdpi.com The significance of this scaffold is underscored by the fact that over 70 commercialized drugs, including several blockbusters, feature a piperidine (B6355638) or piperidinone core. researchgate.net

The widespread utility of the piperidinone scaffold stems from its unique structural and chemical properties. The physicochemical properties of these scaffolds, such as polarity, lipophilicity, and hydrogen bonding capabilities, can be readily manipulated through chemical synthesis. frontiersin.org This allows for its broad application in fragment-based drug design, the creation of biomolecular mimetics, and as kinase hinge-binding motifs. frontiersin.org Piperidin-4-ones, a specific class of piperidinones, have been reported to possess a wide array of pharmacological activities, including anticancer, anti-HIV, antiviral, analgesic, antimicrobial, and anti-inflammatory properties. researchgate.net The adaptability of the piperidinone pharmacophore allows for suitable modifications to achieve enhanced interactions with biological receptors and improved biological activities. researchgate.net

Furthermore, the piperidine ring is a ubiquitous structural motif found in many natural products. nih.govacs.org Its presence is often essential for the biological activity of these molecules. For instance, in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, the piperidine ring within the structure of the drug donepezil (B133215) was found to be crucial for its inhibitory effects. nih.govacs.org The ability to synthesize and modify the piperidinone core provides a powerful tool for medicinal chemists to develop novel therapeutic agents that mimic the function of naturally occurring bioactive compounds. researchgate.net The renewed interest in this nucleus has firmly re-established the importance of piperidinones in medicinal chemistry. researchgate.net

Historical Context and Evolution of Research on 4,4-Dimethylpiperidin-2-one and its Analogs

Early research into piperidinone structures laid the groundwork for the development of more complex derivatives. A notable early investigation into piperidones was conducted by Ganellin and Spickett in 1965, focusing on 4-piperidones and related compounds for their effects on the central nervous system. wikipedia.org This foundational work explored the synthesis and properties of various piperidone derivatives, contributing to the initial understanding of this class of compounds. wikipedia.org

The synthesis of this compound itself has evolved over time, with various methods being developed to improve efficiency and yield. Traditional synthesis might involve the cyclization of specific amino acids or the reduction of suitable precursors. smolecule.com One documented method involves the reaction of 4,4-dimethylpiperidine (B184581) with phosgene. smolecule.com

More advanced synthetic methodologies have since been applied to the production of this compound and its analogs. Transition metal-catalyzed ring formation has emerged as a powerful technique, with rhodium, palladium, and ruthenium-based catalysts showing particular promise. smolecule.com For example, rhodium-catalyzed intramolecular hydroamination reactions can facilitate the cyclization of appropriately substituted aminoalkenes under mild conditions. smolecule.com Microwave-assisted synthesis has also been shown to significantly improve yields, achieving 68-88% for various piperidine derivatives, including this compound. smolecule.com This improvement is attributed to enhanced reaction kinetics under microwave irradiation. smolecule.com

A specific synthesis for a functionalized analog, ethyl 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine-3-carboxylate, was achieved through the reaction of ethyl isopropylidenecyanoacetate with ethyl 3-amino-3-thioxopropanoate. researchgate.net This intermediate can then be further alkylated to produce more complex derivatives. researchgate.net The evolution of these synthetic strategies highlights the ongoing effort to create more efficient and versatile routes to this important chemical scaffold.

Current Research Trends and Future Prospects for this compound Derivatives

Current research on this compound and its derivatives is driven by their potential as versatile building blocks in the synthesis of complex molecules for various applications, particularly in medicinal chemistry. smolecule.com The unique substitution pattern of this compound, with its two methyl groups at the 4-position, influences its steric and electronic properties, making it a valuable intermediate. smolecule.com

A significant trend is the incorporation of the 4,4-dimethylpiperidine moiety into larger molecules to enhance their biological activity or pharmacokinetic properties. For example, derivatives are being investigated as potential inhibitors of the enzyme METTL3, which is a target in cancer therapy. acs.org In these studies, the 4,4-dimethylpiperidine group is attached to a core scaffold, and its properties are fine-tuned to improve ligand efficiency and cell permeability. acs.org Other research has explored its use in creating potent and selective κ opioid receptor antagonists and MmpL3 inhibitors for potential antimycobacterial activity. nih.govvulcanchem.com

The future of drug discovery increasingly relies on the development of structurally diverse and complex small molecules, a domain where derivatives of this compound are poised to make significant contributions. pharmenabletx.com The ability to create novel, three-dimensional scaffolds is crucial for interrogating new areas of chemical space and identifying molecules with unique properties. researchgate.netpharmenabletx.com Small molecules continue to be at the forefront of medical innovation, with new modalities like protein-protein interaction inhibitors and RNA-targeting small molecules expanding their therapeutic reach. vkeybio.comfrontiersin.org The 4,4-dimethylpiperidine scaffold serves as a robust starting point for generating libraries of diverse compounds for high-throughput screening against new and challenging biological targets. pharmenabletx.com As synthetic methodologies become more sophisticated, the prospects for creating novel therapeutics based on the this compound framework continue to expand, offering potential for new treatments across a range of diseases. frontiersin.org

Data Tables

Table 1: Properties and Synthesis of this compound

| Property | Value/Description | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₁₃NO | smolecule.com |

| Structure | A six-membered piperidine ring with two methyl groups at the 4-position and a carbonyl group at the 2-position. | smolecule.com |

| Key Chemical Features | The nitrogen atom provides basic properties, making it a useful nucleophile in synthesis. The carbonyl group participates in hydrogen bonding. | smolecule.comvulcanchem.com |

| Synthesis Methods | - Cyclization of amino acids- Reduction of ketone or imine precursors- Alkylation of piperidine derivatives- Reaction of 4,4-dimethylpiperidine with phosgene- Microwave-assisted synthesis (yields 68-88%)- Transition metal-catalyzed ring formation (e.g., Rhodium-catalyzed hydroamination) | smolecule.com |

Table 2: Research Applications of this compound Derivatives

| Research Area | Application/Finding | Example Compound Class | Reference(s) |

|---|---|---|---|

| Oncology | Used as a scaffold for potent and selective METTL3 inhibitors. | 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives | acs.org |

| Antimicrobials | Investigated for potential antimycobacterial activity by inhibiting MmpL3-mediated lipid transport. | Pyrimidine-carboxylic acids with a 4,4-dimethylpiperidine moiety | vulcanchem.com |

| Central Nervous System | Utilized in the synthesis of potent and selective κ opioid receptor antagonists. | JDTic analogs | nih.gov |

| Organic Synthesis | Serves as a versatile intermediate and building block for more complex organic molecules and agrochemicals. | N/A | smolecule.com |

| Drug Discovery | The 4,4-dimethylpiperidine moiety is used to improve target binding and pharmacokinetic properties of lead compounds. | 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid | smolecule.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,4-dimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)3-4-8-6(9)5-7/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOQVACKCYCLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480263 | |

| Record name | 4,4-DIMETHYLPIPERIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55047-81-9 | |

| Record name | 4,4-DIMETHYLPIPERIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Structural Elucidation of 4,4 Dimethylpiperidin 2 One Analogs

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, each technique provides a unique piece of the structural puzzle, from the atomic nucleus to the electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of 4,4-dimethylpiperidin-2-one, distinct signals corresponding to each type of proton are expected. The two methyl groups at the C4 position are chemically equivalent and would appear as a sharp singlet, typically in the range of δ 1.0-1.3 ppm. The methylene (B1212753) protons at C3, C5, and C6 would appear as multiplets, with their specific chemical shifts and coupling patterns influenced by their proximity to the carbonyl group and the nitrogen atom. The amide proton (N-H) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, a characteristic signal for the carbonyl carbon (C2) is expected at the downfield end of the spectrum, typically around δ 170-175 ppm. The quaternary carbon (C4) would appear around δ 30-40 ppm. The two equivalent methyl carbons would produce a single resonance in the aliphatic region (δ 25-35 ppm), while the methylene carbons (C3, C5, C6) would have distinct signals based on their electronic environment. scispace.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would reveal correlations between adjacent protons, helping to assign the methylene signals. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. ijitee.org These techniques are invaluable for unambiguously assigning the complex spectral data of substituted analogs. ijitee.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Scaffold.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| N-H | 5.5 - 8.0 | - | broad singlet |

| C2 (C=O) | - | 170 - 175 | - |

| C3 (-CH₂-) | 2.2 - 2.5 | 35 - 45 | triplet |

| C4 (-C(CH₃)₂-) | - | 30 - 40 | - |

| 4-CH₃ | 1.0 - 1.3 | 25 - 35 | singlet |

| C5 (-CH₂-) | 1.7 - 2.0 | 20 - 30 | multiplet |

| C6 (-CH₂-) | 3.0 - 3.4 | 40 - 50 | triplet |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (FT-IR) or scattering (Raman) of infrared radiation corresponding to molecular vibrations. thermofisher.com These two techniques are often complementary. surfacesciencewestern.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactam ring. This band typically appears in the range of 1640-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which is observed as a moderate to strong band around 3200-3400 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups are found just below 3000 cm⁻¹. nih.govnih.gov

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give rise to strong signals. semanticscholar.org Therefore, the C-C backbone and C-H symmetric stretching and bending vibrations can be prominent. The C=O stretch is also Raman active and appears in a similar region as in the FT-IR spectrum. The complementary nature of FT-IR and Raman allows for a more complete vibrational analysis, as some modes may be strong in one technique and weak or absent in the other. thermofisher.com

Table 2: Key Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| N-H | Stretch | 3200 - 3400 | Strong, Broad | Moderate |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong | Strong |

| C=O (Lactam) | Stretch | 1640 - 1680 | Very Strong | Moderate |

| C-H | Bend | 1350 - 1470 | Moderate | Moderate |

| C-N | Stretch | 1180 - 1360 | Moderate | Weak |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. youtube.com

When this compound is analyzed by electron ionization (EI-MS), the molecular ion (M⁺) peak would confirm the molecular weight. The fragmentation of the molecular ion is not random and follows predictable pathways. chemguide.co.ukyoutube.com Common fragmentation patterns for lactams include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. Loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a stable tertiary carbocation is also a likely fragmentation pathway. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula.

Isotopic analysis using techniques like Isotope Ratio Mass Spectrometry (IRMS) can determine the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). researchgate.net While not typically used for routine structural elucidation, this analysis can provide information about the synthetic origin or metabolic fate of the compound and its analogs.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most informative for molecules containing chromophores, such as conjugated π-systems. bath.ac.uk

Saturated lactams like this compound lack extensive conjugation. The primary electronic transition available is the n → π* transition associated with the lone pair of electrons on the carbonyl oxygen. This transition is symmetry-forbidden, resulting in a very weak absorption band (low molar absorptivity, ε) that typically appears at a short wavelength, often below the cutoff of standard laboratory spectrophotometers (<220 nm). bath.ac.uk Therefore, UV-Vis spectroscopy is generally of limited utility for the structural characterization of this compound itself but can become significant if chromophoric substituents are introduced to the core structure. nih.gov

Crystallographic Analysis and Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure in solution or the gas phase, crystallographic techniques provide the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D map of electron density can be generated, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. nih.gov

For analogs of this compound, XRD analysis is crucial for unambiguously determining the conformation of the six-membered ring. Unlike simple piperidines which almost universally adopt a stable chair conformation, the presence of the sp²-hybridized carbonyl carbon (C2) in the piperidin-2-one ring introduces planarity, forcing the ring into a distorted conformation. nih.gov The most common conformations observed for piperidin-2-one rings are the half-chair or twist-boat forms. nih.gov XRD data also reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the crystal packing. nih.govmdpi.com

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a this compound Analog.

| Parameter | Example Value |

| Chemical Formula | C₇H₁₃NO |

| Formula Weight | 127.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.430 |

| b (Å) | 9.997 |

| c (Å) | 10.203 |

| α (°) | 90 |

| β (°) | 107.55 |

| γ (°) | 90 |

| Volume (ų) | 915.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.288 |

| Ring Conformation | Half-Chair |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the summed electron density of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the molecular environment emerges.

For analogs of this compound, the Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), shape index, and curvedness. The dnorm surface highlights regions of significant intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds and other strong interactions. mdpi.commdpi.com White areas represent contacts around the van der Waals separation, and blue areas signify longer contacts. mdpi.com The shape index and curvedness provide information about the surface's topography, helping to identify features like π-π stacking, which appears as flat regions. nih.gov

Complementing the 3D Hirshfeld surface is the 2D fingerprint plot, a histogram that summarizes all intermolecular contacts on the surface. crystalexplorer.net It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). crystalexplorer.net The resulting plot is a unique "fingerprint" for a given crystal structure, where different types of interactions have characteristic shapes and distributions. scirp.org

Below is a representative data table summarizing the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for a hypothetical this compound analog, based on findings for similar structures. mdpi.comnih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical this compound Analog

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 55.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 14.8 |

Hyphenated Techniques and Derivatization Strategies for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable hyphenated technique for the separation, detection, and identification of individual components within a complex mixture. kuleuven.be Its high sensitivity and selectivity make it ideal for analyzing reaction mixtures during the synthesis of this compound analogs or for identifying impurities and degradation products. kuleuven.be

The process begins with the separation of the mixture using a liquid chromatograph. For piperidin-2-one derivatives, reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation of compounds with varying polarities. nih.gov

Following separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for lactams as it is a soft ionization technique that typically produces protonated molecular ions [M+H]+, minimizing fragmentation and preserving molecular weight information. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). nih.gov For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In this technique, a specific precursor ion is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed, providing a structural fingerprint of the molecule. nih.gov

The following table outlines a typical set of parameters for an LC-MS method suitable for the analysis of this compound and its analogs.

Table 2: Illustrative LC-MS Parameters for the Analysis of Piperidin-2-one Analogs

| Parameter | Specification |

|---|---|

| LC System | |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Injection Volume | 5 µL |

| MS System | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan (m/z 100-1000) and Selected Reaction Monitoring (SRM) for quantification nih.gov |

| Capillary Voltage | 3.5 kV |

Derivatization-Based Methods for Enhanced Spectroscopic Detection

In some analytical scenarios, the inherent properties of a target molecule may lead to poor ionization efficiency in mass spectrometry or weak absorbance in UV-Vis spectroscopy. Chemical derivatization is a strategy used to modify the analyte to improve its detection capabilities. researchgate.net For piperidin-2-one analogs, derivatization can be employed to enhance their response in LC-MS analysis.

The primary goal of derivatization for LC-MS is to introduce a functional group that is easily ionizable or that can be fragmented in a highly specific and predictable manner during MS/MS analysis. This can significantly improve the sensitivity and selectivity of the method. researchgate.net For example, while the secondary amine in the piperidine (B6355638) ring is part of a lactam and thus less reactive, related piperidine structures with free amine or hydroxyl groups are prime candidates for derivatization.

Common derivatization reactions involve acylating, alkylating, or silylating agents that react with active hydrogens on amines, alcohols, or thiols. For instance, reacting an analog containing a hydroxyl group with a reagent like isonicotinoyl chloride introduces a pyridine (B92270) moiety, which is readily protonated and provides a strong signal in positive-ion ESI-MS. nih.gov Similarly, reagents can be designed to carry a permanently charged group, ensuring high ionization efficiency regardless of the mobile phase pH.

The table below provides examples of derivatization agents and their target functional groups, which could be applicable to functionalized analogs of this compound to enhance their detection.

Table 3: Examples of Derivatization Strategies for Enhanced Spectroscopic Detection

| Derivatizing Agent | Target Functional Group | Purpose of Derivatization |

|---|---|---|

| Isonicotinoyl chloride | Hydroxyls, primary/secondary amines nih.gov | Introduces a highly ionizable pyridine group for enhanced ESI-MS signal. |

| 2,4-Pentanedione | Hydrazine moiety researchgate.net | Forms a non-polar derivative suitable for reversed-phase LC, improving chromatographic behavior and detection. researchgate.net |

Computational Chemistry and Theoretical Investigations of 4,4 Dimethylpiperidin 2 One

Quantum Mechanical Modeling of 4,4-Dimethylpiperidin-2-one

Quantum mechanical modeling serves as the foundation for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and other key characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.comcore.ac.uk DFT methods calculate the electronic energy of a system based on its electron density, which uniquely determines all ground-state properties. core.ac.uk For this compound, DFT is employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in space, corresponding to the molecule's most stable conformation. scispace.commdpi.com This optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The B3LYP functional is a commonly used hybrid functional in quantum chemical calculations due to its reliable results. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This table is illustrative of the type of data obtained from DFT calculations.)

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.21 - 1.23 |

| N-C(O) | ~1.35 - 1.38 | |

| N-C | ~1.46 - 1.48 | |

| C-C (ring) | ~1.53 - 1.55 | |

| C-C (methyl) | ~1.53 - 1.54 | |

| Bond Angles (°) | O=C-N | ~123 - 125 |

| C-N-C | ~118 - 122 | |

| C-C-C (ring) | ~110 - 114 |

| Dihedral Angles (°) | O=C-N-C | ~175 - 180 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. mdpi.com It is a 3D map of the electrostatic potential plotted onto a constant electron density surface, visually representing the charge distribution. researchgate.net The MEP surface uses a color scale to indicate different potential regions: red signifies areas of high electron density and negative potential (favorable for electrophilic attack), while blue indicates areas of low electron density and positive potential (favorable for nucleophilic attack). researchgate.netcore.ac.uk Green and yellow represent regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP surface would clearly identify the key reactive sites. The region around the carbonyl oxygen atom is expected to be intensely red, highlighting its role as a primary site for electrophilic interactions and hydrogen bond acceptance. mdpi.com Conversely, the hydrogen atom attached to the nitrogen (the amide N-H group) would exhibit a strong blue color, indicating its acidic nature and potential to act as a hydrogen bond donor. mdpi.com

Table 2: Qualitative MEP Analysis for this compound (Note: This table illustrates the expected findings from an MEP analysis.)

| Molecular Region | Expected MEP Color | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O ) | Red (Most Negative) | Site for electrophilic attack; Hydrogen bond acceptor |

| Amide Hydrogen (N-H ) | Blue (Most Positive) | Site for nucleophilic attack; Hydrogen bond donor |

| Methyl Hydrogens (C-H ) | Light Blue (Slightly Positive) | Weakly acidic |

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewikipedia.orgwisc.edu This analysis investigates charge transfer and conjugative interactions within a molecule. researchgate.net A key aspect of NBO analysis is the examination of "delocalization" effects, which are departures from an idealized Lewis structure. wikipedia.org These are evaluated using second-order perturbation theory to quantify the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de A larger E(2) value indicates a stronger interaction. researchgate.net

In this compound, the most significant delocalization effect is the resonance within the amide group. NBO analysis would quantify the stabilization energy from the interaction between the lone pair on the nitrogen atom (donor, n(N)) and the antibonding π* orbital of the carbonyl group (acceptor, π*(C=O)). This interaction is responsible for the partial double-bond character of the N-C(O) bond and the planarity of the amide functional group.

Table 3: Principal NBO Donor-Acceptor Interactions in this compound (Note: This table presents typical interactions and illustrative stabilization energies for a lactam.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | ~ 50-60 | Amide Resonance (Delocalization) |

| σ (C-H) | σ* (N-C) | ~ 2-5 | Hyperconjugation |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comlibretexts.org The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated, providing quantitative measures of a molecule's behavior. researchgate.netnih.gov

Table 4: Key Chemical Reactivity Descriptors from FMO Analysis (Note: This table defines descriptors derived from HOMO and LUMO energies.)

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

Advanced Quantum Topological Analyses

Beyond orbital-based approaches, quantum topological analyses examine scalar fields derived from the wavefunction, such as the electron density, to define chemical concepts like atoms and bonds.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.deamercrystalassn.org This theory partitions a molecule into atomic basins, which are regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. uni-rostock.deamercrystalassn.org

A key feature of AIM analysis is the characterization of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms where the gradient of the density is zero. The properties of the electron density at these BCPs reveal the nature of the chemical bond. researchgate.net Two important properties are:

Electron Density (ρ(r)) : The magnitude of ρ at the BCP correlates with the bond order or strength.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

For this compound, AIM analysis would be used to characterize all covalent bonds within the molecule and any potential intramolecular hydrogen bonds, providing a quantitative measure of their strength and nature.

Table 5: Expected AIM Parameters for Bonds in this compound (Note: This table provides illustrative values for different bond types based on AIM theory.)

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type Indicated |

|---|---|---|---|

| C=O | High (~0.40) | Negative | Covalent (shared-shell) |

| N-C(O) | Medium (~0.30) | Negative | Covalent (shared-shell) |

| C-C | Medium (~0.25) | Negative | Covalent (shared-shell) |

| N-H | Medium (~0.32) | Negative | Covalent (shared-shell) |

| C-H | Medium (~0.27) | Negative | Covalent (shared-shell) |

Non-Covalent Interactions-Reduced Density Gradient (NCI-RDG) Analysis

No published data is available for the NCI-RDG analysis of this compound. This analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by analyzing the reduced density gradient of the electron density.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

There is no specific published research on the ELF and LOL investigations for this compound. These methods provide insight into the localization of electrons, helping to map chemical bonds and lone pairs in a chemically intuitive manner. cam.ac.ukwikipedia.orgjussieu.fr

Conformational Analysis and Molecular Dynamics Simulations

Conformational Preferences of the Piperidinone Ring System

While general principles suggest the piperidinone ring would adopt chair or boat-like conformations, specific computational studies detailing the conformational preferences and energy landscapes of the this compound ring system are not available in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

No molecular dynamics simulation studies have been published for this compound to assess its dynamic behavior and stability over time. Such simulations would provide information on structural fluctuations, conformational transitions, and interactions with solvent molecules.

Reactivity and Reaction Mechanisms in 4,4 Dimethylpiperidin 2 One Chemistry

Elucidation of Reaction Mechanisms Involving 4,4-Dimethylpiperidin-2-one

Understanding the step-by-step molecular transformations involving this compound is crucial for optimizing its synthesis and derivatization. While specific mechanistic studies on this exact molecule are not extensively detailed in the literature, its reactivity can be understood through well-established mechanisms for lactams and its primary synthetic route, the Beckmann rearrangement.

The primary route to synthesizing this compound is the Beckmann rearrangement of 4,4-dimethylcyclohexanone (B1295358) oxime. chemistnotes.comwikipedia.org The mechanism of this acid-catalyzed rearrangement involves several key reactive intermediates. chemistnotes.comorganic-chemistry.org

The reaction begins with the protonation of the hydroxyl group of the oxime by an acid catalyst (e.g., sulfuric acid), converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com This is followed by a concerted step where the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, leading to the expulsion of a water molecule. wikipedia.org This migration results in the formation of a highly electrophilic nitrilium cation . chemistnotes.com This cation is then attacked by a water molecule, forming a protonated imidic acid intermediate. Subsequent deprotonation and tautomerization yield the final, stable lactam product, this compound. youtube.com

In reactions involving the functionalization of the this compound ring itself, such as N-acylation, a tetrahedral intermediate is typically formed. nih.gov In this process, a nucleophilic attack by the nitrogen atom of the lactam on the acylating agent's carbonyl carbon occurs, followed by the elimination of a leaving group to form the N-acyl derivative.

| Reaction | Precursor/Reactant | Key Reactive Intermediate(s) | Final Product |

| Synthesis (Beckmann Rearrangement) | 4,4-Dimethylcyclohexanone oxime | 1. Protonated Oxime2. Nitrilium Cation | This compound |

| N-Acylation | This compound | Tetrahedral Intermediate | N-Acyl-4,4-dimethylpiperidin-2-one |

Kinetic studies are essential for determining the factors that control the speed of a reaction. For the Beckmann rearrangement, the slowest step, and therefore the rate-determining step, is the concerted migration of the alkyl group and the simultaneous departure of the leaving group to form the nitrilium ion. wikipedia.orgmasterorganicchemistry.com The energy barrier for this step is influenced by the stability of the incipient nitrilium cation and the migratory aptitude of the migrating group.

Another important reaction for lactams is ring-opening polymerization (ROP). While specific kinetic data for this compound is not available, studies on analogous δ-lactones (like δ-valerolactone) show that the polymerization typically follows pseudo-first-order kinetics with respect to the monomer concentration. researchgate.netnih.gov This indicates that the concentration of active catalytic centers remains constant during the reaction. The rate of ROP is highly dependent on the ring strain of the monomer; however, for six-membered rings like piperidinones, the ring strain is relatively low, which can make polymerization less favorable compared to smaller, more strained lactams. researchgate.net

Substituents on the piperidinone ring can dramatically alter reaction pathways and rates through electronic and steric effects. In this compound, the two methyl groups at the C4 position are electronically neutral but exert a significant steric effect.

This gem-dimethyl group can influence reactivity in several ways:

Steric Hindrance : The bulky nature of the two methyl groups can hinder the approach of reagents to the carbonyl group or the adjacent α-carbons, potentially slowing down reactions at these sites.

Conformational Effects : The substitution locks the ring in a specific conformation, which can affect the stereochemical outcome of reactions. For instance, in reactions involving the formation of new stereocenters, the gem-dimethyl group can direct the incoming reagent to the less hindered face of the molecule.

Inhibition of Side Reactions : In some cases, substituents can block unwanted side reactions. For example, the absence of protons on the C4 carbon prevents enolization or other reactions at that position.

Studies on related piperidine (B6355638) systems show that the nature and position of substituents significantly impact reactivity. nih.govrsc.org For example, electron-withdrawing groups on the nitrogen atom can increase the acidity of the N-H proton and make the carbonyl carbon more electrophilic, while bulky N-substituents can sterically shield the carbonyl group.

Catalytic Applications for the Synthesis and Transformation of this compound

Catalysis offers efficient and selective pathways for synthesizing and modifying complex molecules like this compound, minimizing waste and energy consumption. Both homogeneous and heterogeneous catalysts play vital roles in piperidinone chemistry.

Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high selectivity and activity under mild conditions. dntb.gov.ua In the context of piperidinone chemistry, homogeneous catalysts are particularly relevant for:

Amide Bond Formation : The formation of the amide bond within the lactam ring can be achieved through catalytic amidation. Boronic acids have been shown to be effective organocatalysts for the direct amidation of carboxylic acids, proceeding under mild, room-temperature conditions and generating only water as a byproduct. sigmaaldrich.com

Synthesis of Piperidine Derivatives : Transition metal complexes, such as those based on rhodium and ruthenium, are widely used. For instance, ruthenium catalysts have been employed in the synthesis of 2,2-dimethyl-6-substituted 4-piperidones from benzyl (B1604629) azides and acetone, showcasing a method where an N-H imine intermediate is generated in situ. koreascience.kr Chiral phosphine (B1218219) catalysts have been used in the enantioselective [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives. nih.gov

| Catalyst Type | Example Catalyst | Relevant Transformation | Key Advantages |

| Organocatalyst | Boronic Acids | Catalytic Amidation | Mild conditions, waste-free. sigmaaldrich.com |

| Transition Metal | Ruthenium Complexes | Synthesis from Azides | In situ generation of intermediates. koreascience.kr |

| Transition Metal | Rhodium Complexes | Asymmetric Synthesis | High enantioselectivity. acs.org |

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages for industrial processes, most notably the ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. rsc.org For the synthesis and transformation of this compound, heterogeneous catalysts are particularly promising for:

Beckmann Rearrangement : Solid acid catalysts, such as zeolites or acidic resins, can be used to promote the Beckmann rearrangement in a more environmentally friendly manner than traditional strong acids like sulfuric acid. These catalysts can be easily filtered off and reused, reducing corrosive waste streams.

Hydrogenation Reactions : The synthesis of piperidinones can be achieved by the catalytic hydrogenation of corresponding pyridinone precursors. Heterogeneous catalysts like Palladium on carbon (Pd/C) are highly effective for such reductions. researchgate.net

Oxidation Reactions : Molybdenum oxide-based hybrid materials have been shown to act as stable, recoverable heterogeneous catalysts for oxidation reactions, such as olefin epoxidation. researchgate.net Such catalysts could potentially be used for the functionalization of unsaturated derivatives of this compound.

The development of robust heterogeneous catalysts is a key area of research for making the production and modification of piperidinones more sustainable and economically viable. researchgate.net

Organocatalysis and Biocatalysis in Stereoselective Transformations

Organocatalysis and biocatalysis represent powerful strategies in modern organic synthesis for achieving high levels of stereoselectivity. diva-portal.org Organocatalysis utilizes small organic molecules to catalyze chemical transformations, while biocatalysis employs enzymes or whole microorganisms. Both fields are instrumental in the synthesis of chiral molecules, offering green and efficient alternatives to traditional metal-based catalysts.

In the context of piperidinone chemistry, these methods are particularly relevant for the construction of stereogenic centers. For instance, asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions catalyzed by chiral amines (like proline derivatives) or phosphoric acids could potentially be used to introduce substituents at the C-3 or C-5 positions of a piperidinone precursor with high enantiomeric and diastereomeric control. Similarly, enzymes such as lipases, proteases, or oxidoreductases could be employed for the kinetic resolution of racemic mixtures of substituted this compound derivatives or for the direct asymmetric synthesis of chiral precursors.

Despite the significant potential of these methodologies, a review of the current scientific literature indicates a lack of specific studies detailing the use of either organocatalysis or biocatalysis for stereoselective transformations directly involving the this compound scaffold. Research in this area has focused more broadly on other piperidine or lactam systems. diva-portal.orgucl.ac.uk

Computational Approaches to Reaction Mechanism and Catalysis

Computational chemistry provides indispensable tools for elucidating reaction mechanisms, understanding catalyst behavior, and predicting the outcomes of chemical reactions. For a molecule like this compound, these approaches could offer profound insights into its formation and reactivity.

Transition State Analysis and Reaction Coordinate Mapping

Understanding a chemical reaction requires a detailed map of the energy landscape that connects reactants to products. Transition state analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), allows for the precise location of transition state structures—the highest energy points along a reaction pathway. The characterization of these transient structures is crucial for calculating activation energies, which in turn determine reaction rates.

Reaction coordinate mapping involves tracing the lowest energy path from reactants through the transition state to the products, providing a comprehensive profile of the reaction mechanism. This analysis can reveal the presence of intermediates, conformational changes, and the sequence of bond-breaking and bond-forming events. For the synthesis of this compound, for example via an intramolecular cyclization, these methods could be used to:

Determine the feasibility of different proposed cyclization pathways.

Explain observed regioselectivity and stereoselectivity.

Visualize the geometry of the key transition states.

Application of the Degree of Rate Control (DRC) for Mechanistic Insights

The DRC for a specific species (i) is defined as: DRC_i = (∂ln(r) / ∂(-G_i/RT)) where r is the net reaction rate, G_i is the Gibbs free energy of the species, R is the gas constant, and T is the temperature.

Table 1: Illustrative Interpretation of Degree of Rate Control (DRC) Values

| DRC Value | Species Type | Interpretation | Implication for Catalyst Design |

|---|---|---|---|

| +1.0 | Transition State | The sole rate-determining transition state. | The primary target for stabilization (lowering its energy). |

| 0 < DRC < 1 | Transition State | Kinetically relevant, but not solely rate-determining. | Stabilization will increase the overall reaction rate. |

| < 0 | Intermediate | An abundant intermediate that inhibits the reaction (e.g., by occupying catalyst sites). | Destabilization (raising its energy) will increase the overall rate. |

| ≈ 0 | Intermediate or Transition State | Kinetically irrelevant to the overall rate. | Modification of this species will have little effect on the rate. |

Computational Screening of Catalysts for Piperidinone Reactions

The discovery of new catalysts is often a time-consuming and resource-intensive process. Computational screening has emerged as a strategy to accelerate this process by using theoretical calculations to predict the performance of potential catalysts before they are synthesized and tested in the lab.

This process typically involves:

Defining a Descriptor: A calculable property of the catalyst-substrate system that correlates with catalytic activity. Often, the binding energy of a key intermediate or the energy of a rate-controlling transition state (identified via DRC analysis) is used as a descriptor.

High-Throughput Screening: The descriptor is calculated for a large library of candidate catalysts, and the model is used to predict their performance.

Experimental Validation: The most promising candidates identified computationally are then synthesized and tested experimentally.

This in silico approach allows for the rapid evaluation of vast areas of chemical space, guiding experimental efforts toward the most promising candidates. For piperidinone chemistry, this could mean screening different Lewis acids, organocatalysts, or transition metal complexes for their efficacy in a key bond-forming reaction. As with the other computational topics, specific studies on the computational screening of catalysts for reactions of this compound are not found in the current literature.

Biological Activity and Medicinal Chemistry Research on 4,4 Dimethylpiperidin 2 One Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how structural modifications to the 4,4-dimethylpiperidin-2-one core and its derivatives affect their biological efficacy and physicochemical properties is crucial for the development of optimized therapeutic agents.

Research into various classes of enzyme inhibitors has highlighted several key structural features of 4,4-dimethylpiperidine (B184581) derivatives that are critical for their biological activity.

The presence of the gem-dimethyl group at the C4 position of the piperidine (B6355638) ring is a significant motif. This substitution can enhance biological activity by increasing lipophilicity, which may lead to an accelerated rate of absorption and improved pharmacological potential. bibliotekanauki.pl For instance, in the development of steroidal inhibitors for lanosterol 14 α-demethylase, it was demonstrated that 4,4-dimethyl sterols are consistently more potent inhibitors than their corresponding 4,4-bisnornethyl (unsubstituted) counterparts.

Furthermore, the nature of the aromatic moieties attached to the core structure plays a pivotal role. Studies on 4-azaindole-2-piperidine derivatives have shown a preference for electron-rich aromatic amides. dndi.org For example, 4-methoxyindole analogs displayed the highest potency in this series, while electron-deficient structures, such as those containing a cyano group, were found to be inactive. dndi.org This suggests that the electronic properties of the substituents are a key determinant of biological efficacy.

The following table summarizes key structural motifs and their impact on the biological efficacy of 4,4-dimethylpiperidine derivatives.

Table 1: Key Structural Motifs and Their Influence on Biological EfficacyCorrelations Between Structural Features and Pharmacokinetic Profiles

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critically influenced by its structural features. For derivatives of this compound, modifications to the core structure can significantly alter these properties.

The inclusion of the 4,4-dimethylpiperidine ring is noted to increase lipid solubility, a property that can enhance the rate of absorption. bibliotekanauki.pl However, high lipophilicity can also lead to issues such as poor solubility and increased metabolic clearance. Therefore, a balance must be struck. In silico ADME studies on various heterocyclic compounds, such as thiazolidine-2,4-dione derivatives, provide a framework for understanding these correlations. researchgate.net Properties like gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier are often predicted computationally to guide synthetic efforts. researchgate.net

Metabolic stability is another critical parameter. In the optimization of 4-azaindole-2-piperidine derivatives, the introduction of a fluorine atom onto an aromatic ring led to an expected increase in metabolic stability in mouse liver microsomes. dndi.org This highlights how specific substitutions can be strategically employed to improve a compound's pharmacokinetic profile.

The table below outlines the correlation between structural features of piperidine-based compounds and their predicted pharmacokinetic properties.

Table 2: Correlation of Structural Features with Pharmacokinetic PropertiesMolecular Mechanisms of Action and Target Engagement

Derivatives incorporating the 4,4-dimethylpiperidine scaffold have been investigated for their ability to interact with a range of biological targets, including enzymes, receptors, and nucleic acids.

METTL3: The N6-methyladenosine (m6A) methyltransferase METTL3 is a key enzyme in epitranscriptomics and a target in oncology. Medicinal chemistry efforts starting from a 4,4-dimethylpiperidine building block have led to the development of potent 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors. A lead compound from this series, UZH2, demonstrated an IC₅₀ of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay, representing a 1400-fold improvement in potency over the initial hit compound. These inhibitors engage the target in cells and reduce the m6A levels of polyadenylated RNA in leukemia and prostate cancer cell lines.

DNA Gyrase and Lanosterol 14 α-demethylase: In silico studies have been conducted to explore the molecular interactions of a 4-phenylpiperidin-4-ol substituted pyrazole, which incorporates a 4,4-dimethylpiperidine ring, with key protein targets. bibliotekanauki.pl Molecular docking simulations indicated favorable binding interactions with both DNA Gyrase and Lanosterol 14 α-demethylase, suggesting that derivatives from this class may act as inhibitors of these enzymes. bibliotekanauki.pl The enhanced activity of such compounds is attributed in part to the biologically active pyrazole and 4,4-dimethylpiperidine components. bibliotekanauki.pl

PDE5: Phosphodiesterase 5 (PDE5) is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension. The chemical structures of many known PDE5 inhibitors, such as sildenafil and vardenafil, feature piperazine or piperidine-like rings. nih.gov However, a review of the available literature did not identify specific research focused on this compound derivatives as direct inhibitors of PDE5.

The following table presents inhibitory activities of representative derivatives against their respective enzyme targets.

Table 3: Enzyme Inhibition by 4,4-Dimethylpiperidine DerivativesReceptor Binding and Ligand-Receptor Interaction Analysis

The 4,4-disubstituted piperidine framework is a key component in ligands designed for various receptors. A series of novel 4,4-disubstituted piperidine-based derivatives have been synthesized and evaluated as ligands for sigma (σ) receptors. nih.gov Within this series, compounds featuring a benzylsulfonylpiperidine core showed high affinity and selectivity for the σ₁ receptor subtype over the σ₂ subtype. nih.gov The most selective compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, was identified with a Kᵢ value of 0.96 nM for the σ₁ receptor and a 96-fold selectivity over the σ₂ receptor. nih.gov These studies demonstrate that the substitution pattern at the C4 position and the nature of the substituent on the piperidine nitrogen are critical for achieving high-affinity and selective receptor binding. nih.gov

The table below shows the binding affinities of selected 4,4-disubstituted piperidine derivatives for sigma receptors.

Table 4: Binding Affinities (Kᵢ) of Piperidine Derivatives for Sigma ReceptorsData sourced from PubMed. nih.gov

While DNA is a major pharmacological target for many therapeutic agents, research directly linking this compound derivatives to nucleic acid interactions is limited. However, the piperidine ligand itself has been incorporated into metal-based complexes to study their DNA binding modes. For example, replacing an ammine group in the anticancer drug cisplatin with a piperidine ligand was investigated to understand its effect on DNA interaction. nih.gov The study found that this replacement did not fundamentally alter the DNA binding mode, which involves the formation of cross-links. nih.gov

The concept of DNA intercalation involves the insertion of planar molecules between the base pairs of DNA. morressier.com This mechanism is characteristic of compounds like acridines. mdpi.com While some metal complexes containing piperidine substituents have been evaluated for their ability to bind DNA, there is no clear evidence in the reviewed literature to suggest that this compound derivatives themselves act as DNA intercalators or minor groove binders. The non-planar, saturated nature of the piperidin-2-one ring makes it an unlikely candidate for classical intercalation. nih.gov

Cellular Target Engagement Assays

Confirming that a potential drug molecule interacts with its intended protein target within a living cell is a critical step in drug discovery. conceptlifesciences.comnih.gov This process, known as target engagement, is essential for establishing a compound's mechanism of action and building confidence in its therapeutic potential before advancing to more complex studies. semanticscholar.orgacs.org For derivatives of this compound, a variety of sophisticated assays can be employed to measure this interaction directly in a cellular environment.

One prominent method is the Cellular Thermal Shift Assay (CETSA). This technique is based on the principle that when a ligand binds to its target protein, the resulting complex is more resistant to heat-induced denaturation. nih.govnih.gov In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. nih.gov An increase in the thermal stability of the target protein in the presence of the compound provides direct evidence of target engagement. nih.gov The simplicity of CETSA makes it a valuable tool for validating hits from initial screens and optimizing lead compounds. rsc.org

Other methods to confirm and quantify target engagement in live cells include:

Drug Affinity Responsive Target Stability (DARTS): This method assesses changes in a protein's susceptibility to protease digestion upon ligand binding. semanticscholar.org

Reporter Assays: These involve genetically fusing a reporter protein to the target protein, where a change in the reporter's signal indicates a binding event. nih.gov

Chemoproteomics: Advanced mass spectrometry-based techniques can provide a global view of a compound's interactions across the entire proteome, helping to identify both on-target and potential off-target effects. acs.org

These assays are crucial for validating that derivatives of this compound are reaching and binding to their intended molecular targets, a key factor for their successful development as therapeutic agents. conceptlifesciences.comrsc.org

In Silico Drug Discovery and Lead Optimization

In recent years, computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, significantly reducing the time and cost associated with discovering new drugs. sciengpub.irnih.gov For a scaffold like this compound, these in silico techniques allow researchers to design, screen, and prioritize novel derivatives with enhanced therapeutic properties before committing to extensive laboratory synthesis and testing.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.compreprints.org This method is crucial for understanding the structural basis of a compound's activity and for guiding the rational design of more potent derivatives. researchgate.net In the context of this compound, docking studies would involve placing the molecule into the three-dimensional structure of a target protein's binding site. A scoring function then estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which helps to rank different derivatives. mdpi.com

The process allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. mdpi.comnih.gov For instance, studies on other piperidine derivatives have successfully used docking to rationalize their binding modes and structure-activity relationships (SAR). nih.govacs.org By analyzing these interactions, medicinal chemists can make informed decisions about which modifications to the this compound core are most likely to improve binding and, consequently, biological activity.

| Compound Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | Kinase 1 | -8.5 | Glu172, Phe107 |

| Derivative B | Protease 2 | -7.9 | Asp25, Gly27 |

| Derivative C | GPCR 3 | -9.1 | Tyr115, Trp286 |

| Derivative D | Kinase 1 | -6.8 | Phe107 |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of all the essential molecular features responsible for a drug's biological activity. nih.govresearchgate.net These features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.gov For derivatives of this compound, a pharmacophore model can be developed based on the structure of a known active compound or a ligand-protein complex. nih.gov

Once a robust pharmacophore model is established, it can be used as a 3D query to search large virtual databases of chemical compounds, a process known as virtual screening. researchgate.net This allows for the rapid identification of new molecules from vast libraries that possess the key structural features required for activity but may have entirely different core structures. sciengpub.irresearchgate.net This approach is highly efficient for discovering novel chemical scaffolds and enriching the pool of potential "hit" compounds for a specific biological target before undertaking expensive and time-consuming laboratory screening. nih.govresearchgate.net

Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

A compound's therapeutic success depends not only on its interaction with the target but also on its pharmacokinetic and safety profile. nih.gov The properties of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical determinants of a drug's viability. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify and filter out compounds with unfavorable characteristics. researchgate.netsemanticscholar.org

For novel this compound derivatives, various ADMET parameters can be calculated using specialized software. researchgate.netnih.gov These predictions help to de-risk drug development by flagging potential issues such as poor oral bioavailability, undesirable metabolic pathways, or potential toxicity, thereby guiding the selection of candidates with a higher probability of success in later preclinical and clinical stages. acs.orgacs.org

| Property | Description | Importance in Drug Design |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Crucial for determining oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the BBB to act on CNS targets. | Essential for neurotherapeutics; undesirable for peripherally acting drugs. |

| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Helps to anticipate potential drug-drug interactions. researchgate.net |

| hERG Inhibition | Predicts blockade of the hERG potassium channel. | A critical screen to avoid the risk of cardiac toxicity. researchgate.net |

| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | Early indicator of potential carcinogenicity. acs.org |

Rational Design of Novel this compound Based Therapeutics

Rational design integrates structural biology and computational modeling to create novel therapeutic agents with desired properties. The this compound scaffold serves as a starting point, or fragment, which can be systematically modified to optimize interactions with a biological target. rsc.org

The design process often begins with a known active compound or a "hit" from a screening campaign. Using insights from molecular docking and pharmacophore modeling, medicinal chemists can design new derivatives with specific structural changes aimed at enhancing potency, selectivity, or ADMET properties. nih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket in the target's binding site, a derivative might be designed with an additional hydrophobic group to fill that space, thereby increasing binding affinity. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and is essential for transforming a promising scaffold like this compound into a viable drug candidate. nih.gov

Preclinical Biological Evaluation and Therapeutic Potential

Following in silico design and chemical synthesis, derivatives of this compound must undergo rigorous preclinical biological evaluation to confirm their therapeutic potential. This stage involves a combination of in vitro (cell-based) and in vivo (animal model) studies to assess both efficacy and biological effects.

In vitro evaluation is typically the first step and involves testing the compounds against specific cell lines or isolated enzymes. For example, if the derivatives are designed as anticancer agents, their antiproliferative activity is measured against a panel of human cancer cell lines. nih.govresearchgate.netresearchgate.net Key metrics such as the IC50 (the concentration required to inhibit 50% of a biological process) or GI50 (the concentration for 50% growth inhibition) are determined to quantify potency. mdpi.commdpi.com Studies on various piperidine derivatives have demonstrated significant anticancer effects, inducing apoptosis (programmed cell death) in cancer cells. nih.gov

Antimicrobial and Antifungal Spectrum of Activity

No specific studies on the antimicrobial or antifungal spectrum of activity for derivatives of this compound were identified.

Antitubercular Efficacy Studies against Mycobacterium tuberculosis

There is no available data from antitubercular efficacy studies conducted on derivatives of this compound against Mycobacterium tuberculosis.

Neuroprotective and Anti-inflammatory Properties

Research on the neuroprotective and anti-inflammatory properties of this compound derivatives is not present in the reviewed scientific literature.

Anticancer and Anti-Parkinsonian Applications

No specific applications or studies related to the anticancer or anti-Parkinsonian potential of this compound derivatives were found.

Exploration in Neglected Diseases (e.g., Chagas Disease)

There is no evidence of the exploration of this compound derivatives in the context of neglected diseases such as Chagas disease.

Emerging Research Frontiers and Applications of 4,4 Dimethylpiperidin 2 One

Development of Advanced Materials Based on Piperidinone Scaffolds

The piperidinone ring, a key structural motif, is increasingly being explored as a versatile building block for the synthesis of novel polymers. The inclusion of this heterocyclic scaffold into polymer main chains can impart unique thermal, optical, and morphological properties. Research has demonstrated the synthesis of new classes of polyconjugated polymers, copolymers, and terpolymers that incorporate a piperidone moiety. researchgate.net

One area of investigation involves the condensation polymerization of piperidone derivatives with aldehydes. For instance, a polyconjugated polymer, poly(3,5-benzylidene)isopropylpiperidone, was successfully synthesized through the condensation of isopropylpiperidone with terephthalaldehyde. researchgate.net This process has been extended to create copolymers and terpolymers by introducing other cyclic ketones like cyclopentanone (B42830) or cyclohexanone (B45756) into the polymerization reaction. researchgate.net The resulting polymers are characterized by their conjugated structure, which can lead to interesting electronic and optical properties.

The properties of these piperidinone-based polymers are influenced by the specific monomers used and the polymerization conditions. Characterization techniques such as viscometry, X-ray analysis, and various spectroscopic methods (IR, 1H-NMR, UV-Visible) are employed to elucidate the structure and properties of these materials. researchgate.net The data below summarizes the characteristics of polymers synthesized using a piperidone derivative.

| Polymer Name | Monomers | Inherent Viscosity (dL/g) | Appearance |

| Poly(3,5-benzylidene)isopropylpiperidone | Isopropylpiperidone, Terephthalaldehyde | 0.12 | Brown |

| Copolymer I | Isopropylpiperidone, Cyclopentanone, Terephthalaldehyde | 0.14 | Dark Brown |

| Terpolymer IV | Isopropylpiperidone, Cyclopentanone, Cyclohexanone, Terephthalaldehyde | 0.19 | Black |

Data sourced from a study on polyconjugated polymers containing a piperidone moiety. researchgate.net

These findings highlight the potential of using piperidinone scaffolds, such as that found in 4,4-Dimethylpiperidin-2-one, as a foundational component in the design of advanced materials with tailored characteristics for various applications.

Role in Agrochemical Innovation and Crop Protection

The piperidine (B6355638) and piperidinone structures are integral to the development of modern agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cn The rigid, heterocyclic scaffold allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets in pests and weeds. The versatility of the piperidinone core enables the synthesis of large and structurally diverse libraries of compounds for screening and development. ccspublishing.org.cn

In the herbicide sector, compounds containing the piperidone structure have shown significant activity. For example, Cypyrafluone, a commercial herbicide, features a piperidone core and functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. ccspublishing.org.cn This inhibition disrupts the synthesis of essential molecules like tocopherols (B72186) and plastoquinones, which in turn affects carotenoid synthesis, leading to the whitening of leaves and eventual plant death. ccspublishing.org.cn

The piperidine moiety is also found in other classes of crop protection agents. Patented inventions describe piperidine derivatives with insecticidal, acaricidal, molluscicidal, and nematicidal properties. google.com Furthermore, certain piperidinone derivatives have been investigated for their herbicidal effects, demonstrating the broad utility of this chemical class in agriculture. google.com

| Agrochemical | Class | Target/Mode of Action | Structural Feature |

| Cypyrafluone | Herbicide | HPPD inhibitor | Contains piperidone structure |

| Oxathiapiprolin | Fungicide | Oxysterol binding protein homolog | Contains piperidine structure |

| Spiropidion | Insecticide | Acetyl-CoA carboxylase inhibitor | Contains piperidine structure |

| Mepiquat chloride | Plant Growth Regulator | Gibberellin biosynthesis inhibitor | Contains piperidine structure |

This table showcases examples of commercial agrochemicals containing the piperidine/piperidinone structural motif. ccspublishing.org.cn

The continued exploration of piperidinone derivatives is a key strategy in the search for new, effective, and environmentally conscious crop protection solutions.

Integration into Biosensors and Diagnostic Tools

The integration of heterocyclic compounds like this compound into biosensors and diagnostic tools represents an emerging area of research. While direct applications of this specific compound are not yet widely documented, the functional properties of the piperidinone scaffold make it a candidate for development in sensing technologies, particularly in electrochemical sensors.

Electrochemical biosensors are analytical devices that use a biological recognition element (like an enzyme or antibody) in conjunction with an electrochemical transducer to detect a target analyte. mdpi.com The development of these sensors often involves modifying electrode surfaces with molecules that can enhance sensitivity, selectivity, and stability. The piperidinone structure can be functionalized, allowing it to be attached to electrode surfaces or to nanoparticles used in sensor construction. mdpi.com This versatility could enable its use as a linker or as a core component of a recognition layer.

For example, in the detection of pesticides or other small molecules, a piperidinone derivative could be part of a synthetic receptor designed to bind a specific target. mdpi.com Alternatively, it could be incorporated into a polymer matrix used to immobilize enzymes on an electrode surface. The development of paper-based electrochemical sensors, which are low-cost and portable, provides a platform where novel materials, potentially including functionalized piperidinones, can be tested for detecting analytes like antibiotics in various samples. mdpi.com The combination of specific recognizing peptides and antifouling materials like polyethylene (B3416737) glycol (PEG) on sensor surfaces is a strategy used to enhance performance in complex biological media, an approach where tailored piperidinone derivatives could potentially contribute. nih.gov

Future research may explore the synthesis of this compound derivatives that can act as specific recognition elements or as components in advanced sensing platforms.

Advanced Computational Methods for Accelerating Piperidinone Research